molecular formula C3H3FO2 B3021407 2-Fluoroacrylic acid CAS No. 74893-46-2

2-Fluoroacrylic acid

Cat. No.: B3021407
CAS No.: 74893-46-2
M. Wt: 90.05 g/mol
InChI Key: TYCFGHUTYSLISP-UHFFFAOYSA-N
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Description

2-Fluoroacrylic acid is an organic compound with the molecular formula C3H3FO2. It is a derivative of acrylic acid where one hydrogen atom on the vinyl group is replaced by a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid with a pungent odor and is soluble in water, alcohol, and ether .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-fluoroacrylic acid involves its reactivity due to the presence of the fluorine atom. The fluorine atom increases the electrophilicity of the vinyl group, making it more reactive towards nucleophiles. This property is exploited in various chemical synthesis processes to introduce fluorine into organic molecules . In biological systems, compounds derived from this compound can interact with specific molecular targets, such as enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

2-Fluoroacrylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Similar compounds include:

The presence of the fluorine atom in this compound makes it more reactive and suitable for specific applications where fluorine incorporation is desired .

Properties

IUPAC Name

2-fluoroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCFGHUTYSLISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902405
Record name 2-Fluoroacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430-99-9
Record name 2-Fluoroacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoroacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroacrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-FLUOROACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-fluoroacrylic acid derivatives in organic synthesis?

A1: this compound derivatives are valuable building blocks for synthesizing complex molecules. Specifically, they serve as versatile substrates in Diels-Alder reactions, enabling the construction of chiral tertiary carbons bearing a fluorine atom [, , , ]. This is particularly useful in pharmaceutical research for designing new drug candidates.

Q2: How does the fluorine atom influence the reactivity of this compound derivatives in Diels-Alder reactions?

A2: Studies have shown that the fluorine substituent in this compound derivatives exerts a significant effect on the diastereoselectivity of Diels-Alder reactions [, ]. This influence stems from electronic and steric factors introduced by the fluorine atom, highlighting its potential in controlling the stereochemical outcome of these reactions.

Q3: What are the challenges associated with the synthesis of vinyl fluorides, and how does the research address this?

A3: Synthesizing di- and trisubstituted vinyl fluorides with high isomeric purity is challenging due to the difficulties in separating the desired isomer from byproducts. A study describes a practical method utilizing a selective Horner-Wadsworth-Emmons olefination followed by hydrolysis to produce crystalline 2-fluoroacrylic acids with high E-isomeric purity (>98%) []. Subsequent silver-catalyzed decarboxylation yields the desired vinyl fluorides with high isomeric purity, eliminating the need for tedious purification.

Q4: What innovative synthetic routes have been explored for producing this compound and its derivatives?

A4: Several synthetic approaches have been developed for this compound and its derivatives. One method involves the isomerization of primary polyfluoroallylic alcohols, yielding this compound fluorides and 1-fluorovinyl ketones [, ]. Another study describes a novel synthesis of this compound [], further expanding the synthetic toolbox for accessing this valuable compound.

Q5: How can this compound esters be produced efficiently on an industrial scale?

A5: A patented method allows for the industrial-scale production of this compound esters []. This involves reacting readily accessible 3-amino-2-fluoropropionic acid esters with a quaternary ammonium salt-forming agent in the presence of a base. The 3-amino-2-fluoropropionic acid esters themselves can be efficiently synthesized by reacting 3-hydroxy-2-aminopropionic acid esters with sulfuryl fluoride (SO2F2) in the presence of an organic base, making the entire process highly efficient and suitable for industrial application.

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